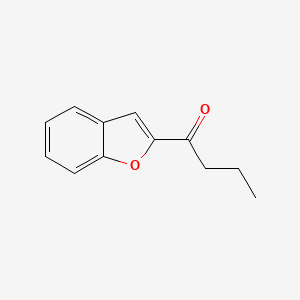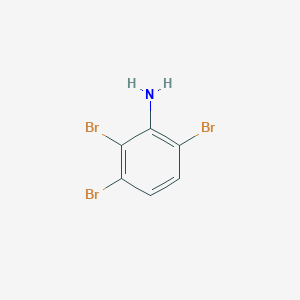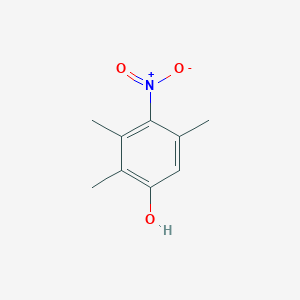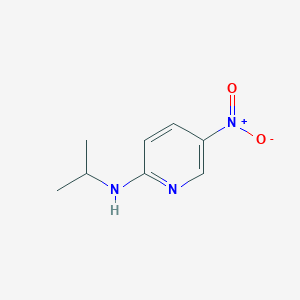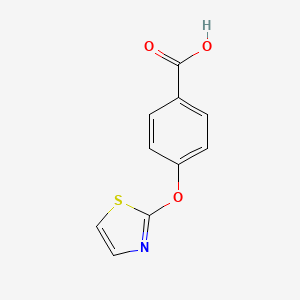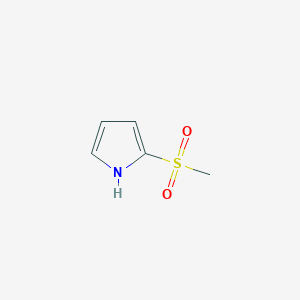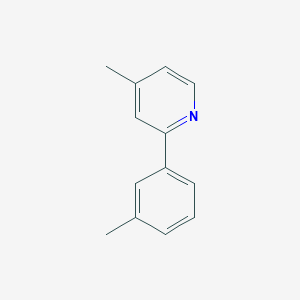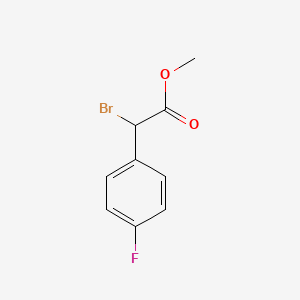
Methyl bromo(4-fluorophenyl)acetate
Vue d'ensemble
Description
Methyl bromo(4-fluorophenyl)acetate (MBFPA) is an organic compound commonly used in scientific research due to its unique properties. It is a versatile reagent that has been used in a variety of laboratory experiments, including syntheses of other organic compounds, biochemical and physiological studies, and drug discovery. MBFPA has a wide range of applications, making it a valuable tool for researchers.
Applications De Recherche Scientifique
Synthesis and Radiochemistry Applications
Methyl bromo(4-fluorophenyl)acetate is used in the synthesis of radiochemically labeled compounds, such as fluorine-18 labelled synthons, which are crucial for positron emission tomography (PET) imaging studies. The synthesis involves nucleophilic exchange on corresponding phenyl-trimethylammonium salts, highlighting its role in creating organometallic nucleophilic reagents for imaging and diagnostic purposes (R. Gail & H. Coenen, 1994).
Analytical Chemistry
In analytical chemistry, derivatives of Methyl bromo(4-fluorophenyl)acetate are employed as fluorogenic reagents for the high-performance liquid chromatography (HPLC) of carboxylic acids. This application is particularly useful for the detection of low femtomole levels of carboxylic acids, showcasing the compound's importance in sensitive and specific analytical methodologies (H. Tsuchiya et al., 1982).
Materials Science
Methyl bromo(4-fluorophenyl)acetate is utilized in materials science for the preparation of polymers and nanoparticles. These materials have applications in fluorescence, where heterodifunctional polyfluorenes derived from bromo and fluoro derivatives demonstrate enhanced brightness and fluorescence efficiency. Such advancements are crucial for developing new materials with potential applications in optoelectronics and bioimaging (Christoph S. Fischer et al., 2013).
Organic Synthesis
The compound serves as a key intermediate in organic synthesis, facilitating the creation of various biologically active molecules. For instance, it plays a critical role in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials. This demonstrates its significance in pharmaceutical synthesis and the development of therapeutic agents (Yanan Qiu et al., 2009).
Environmental Chemistry
Research on alternatives to methyl bromide for pest control highlights the environmental impact and regulatory challenges associated with brominated compounds. Studies focus on finding replacements that are less harmful to the ozone layer, underscoring the importance of understanding and managing the environmental implications of chemical use (P. Fields & N. White, 2002).
Propriétés
IUPAC Name |
methyl 2-bromo-2-(4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQQNZRQRARBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507900 | |
| Record name | Methyl bromo(4-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl bromo(4-fluorophenyl)acetate | |
CAS RN |
71783-54-5 | |
| Record name | Methyl bromo(4-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromo-2-(4-fluorophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

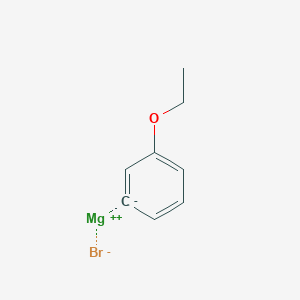
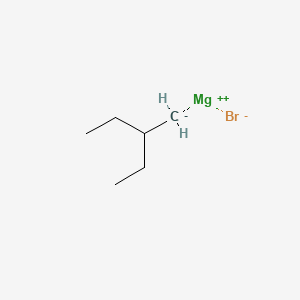
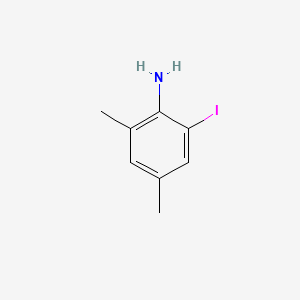
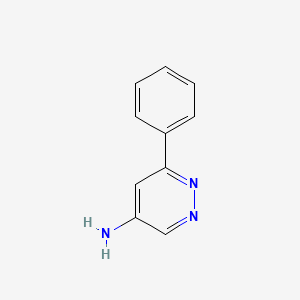
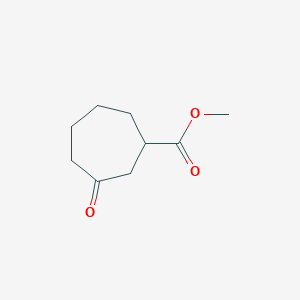
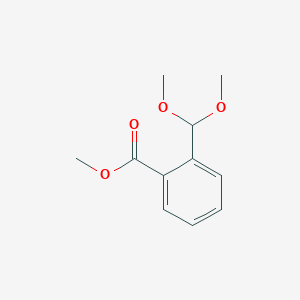
![Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-](/img/structure/B1610841.png)
